molecular formula C18H19ClN2O5 B2500726 3-(5-chloro-2-methoxyphenyl)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea CAS No. 2034299-28-8

3-(5-chloro-2-methoxyphenyl)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea

Cat. No.: B2500726
CAS No.: 2034299-28-8
M. Wt: 378.81
InChI Key: RAZKXVAMKBJDOE-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxyphenyl)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a urea moiety, and a benzodioxin group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Preparation of 5-chloro-2-methoxyaniline: This intermediate can be synthesized through the nitration of 2-methoxyaniline followed by reduction and chlorination.

    Formation of the benzodioxin intermediate: The benzodioxin moiety can be prepared by reacting catechol with ethylene glycol under acidic conditions.

    Coupling reaction: The final step involves coupling the 5-chloro-2-methoxyaniline with the benzodioxin intermediate in the presence of a coupling agent such as carbonyldiimidazole to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-methoxyphenyl)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-chloro-2-methoxyphenyl)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with cell surface receptors, triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid: Shares the chlorophenyl group but differs in the overall structure and functional groups.

    3-chloro-2-methoxy-4-methyl-5-phenylpyridine: Contains similar aromatic rings but lacks the urea and benzodioxin moieties.

Uniqueness

3-(5-chloro-2-methoxyphenyl)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5/c1-24-15-5-3-12(19)9-13(15)21-18(23)20-10-14(22)11-2-4-16-17(8-11)26-7-6-25-16/h2-5,8-9,14,22H,6-7,10H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZKXVAMKBJDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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